REACTION_CXSMILES
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Cl[C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[C:4]([CH3:9])[N:3]=1.[OH-:10].[Na+]>C(O)CCC.O>[CH2:9]([O:10][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[C:4]([CH3:9])[N:3]=1)[CH2:4][CH2:5][CH3:6] |f:1.2|
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Name
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|
Quantity
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36 g
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Type
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reactant
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Smiles
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ClC1=NC(=CC(=C1)N)C
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Name
|
|
Quantity
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24 g
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
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|
Quantity
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400 mL
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Type
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solvent
|
Smiles
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C(CCC)O
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Name
|
|
Quantity
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300 mL
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Type
|
solvent
|
Smiles
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O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution was heated
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Type
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TEMPERATURE
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Details
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at reflux for 10 h
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Duration
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10 h
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (3×500 mL)
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Type
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WASH
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Details
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The combined organic layers were washed with brine (500 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated
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Name
|
|
Type
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product
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Smiles
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C(CCC)OC1=NC(=CC(=C1)N)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |